2-Methyl-4-nitrophenol

Description

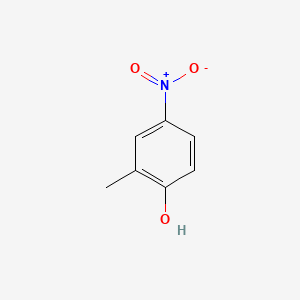

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQPMQNHVQVVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073889 | |

| Record name | Phenol, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-53-6 | |

| Record name | 2-Methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105DL35HIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-4-nitrophenol physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitrophenol

Abstract

This compound, also known as 4-nitro-o-cresol, is an aromatic organic compound with significant applications as an intermediate in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1] Its chemical behavior and utility are dictated by the interplay of its constituent functional groups: a hydroxyl, a methyl, and a nitro group attached to a benzene ring. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering in-depth analysis and field-proven experimental methodologies for its characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this versatile chemical intermediate.

Molecular Structure and Identification

The structural arrangement of functional groups in this compound is fundamental to its chemical properties. The molecule consists of a phenol ring substituted with a methyl group at position 2 and a nitro group at position 4. This specific arrangement, particularly the electron-withdrawing nature of the nitro group and the electron-donating character of the methyl group, governs its acidity, reactivity, and spectroscopic characteristics.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Nitro-o-cresol, p-Nitro-o-cresol, 2-Hydroxy-5-nitrotoluene[2][3]

-

Appearance: Pale yellow to yellow-orange crystalline solid.[1][5]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for predicting its behavior in various chemical processes, from reaction kinetics to formulation and storage.

| Property | Value | Source(s) |

| Melting Point | 93-98 °C | [2][4][5][6] |

| Boiling Point | ~285-311 °C at 760 mmHg | [1][5][7] |

| Density | ~1.3 g/cm³ | [5][7] |

| pKa | 7.43 (Predicted) | [1][2] |

| Water Solubility | Sparingly soluble (~0.1 g/100 mL at 20°C) | [1] |

| Organic Solvent Solubility | Readily soluble in ethanol, acetone, and ether | [1] |

| Flash Point | ~143.1 °C | [5][7] |

In-Depth Analysis of Properties

Acidity and pKa

The acidity of this compound is a defining characteristic. The hydroxyl group (-OH) is acidic, and its tendency to deprotonate is significantly influenced by the other substituents on the aromatic ring. The nitro group (-NO₂) at the para-position is a strong electron-withdrawing group, which stabilizes the resulting phenoxide anion through resonance. This delocalization of the negative charge increases the acidity of the phenol compared to unsubstituted phenol. Conversely, the methyl group (-CH₃) at the ortho-position is weakly electron-donating, which slightly counteracts this effect. The predicted pKa of approximately 7.43 reflects this electronic balance.[1][2]

Solubility Profile

The compound's solubility is dictated by its overall polarity. While the hydroxyl and nitro groups are polar and capable of hydrogen bonding, the benzene ring and methyl group contribute to its nonpolar character. This dual nature results in limited solubility in water.[1] However, it is readily soluble in common organic solvents like ethanol, acetone, and ether, which can effectively solvate both the polar and nonpolar portions of the molecule.[1] This solubility profile is crucial for selecting appropriate solvent systems for synthesis, purification, and analytical testing.

Spectroscopic Profile

The spectroscopic signature of this compound is a direct consequence of its molecular structure and is essential for its identification and quantification.

-

UV-Vis Spectroscopy: In solution, this compound exhibits characteristic UV-Vis absorption peaks. The position of these peaks is pH-dependent due to the protonation state of the phenolic hydroxyl group. In acidic or neutral solutions, the compound is protonated, while in basic solutions, it deprotonates to form the yellow-colored 2-methyl-4-nitrophenolate ion, which shows a strong absorbance maximum around 400-405 nm.[8][9] This property is the basis for the spectrophotometric determination of its pKa.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected peaks include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring and methyl group, and strong asymmetric and symmetric N-O stretches for the nitro group.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the carbon-hydrogen framework of the molecule, showing distinct signals for the aromatic protons, the methyl protons, and the aromatic carbons, with chemical shifts influenced by the electronic effects of the substituents.[1]

Experimental Workflows and Protocols

The following section details standardized protocols for the characterization of this compound, designed to ensure data integrity and reproducibility.

General Characterization Workflow

The diagram below outlines a logical workflow for the comprehensive physicochemical characterization of a supplied sample of this compound.

Caption: General workflow for the physicochemical characterization of this compound.

Protocol: Spectrophotometric Determination of pKa

This protocol leverages the pH-dependent shift in the UV-Vis absorption spectrum of this compound to determine its acid dissociation constant (pKa).

Principle: The absorbance of a solution of this compound is measured at a wavelength where the protonated (HA) and deprotonated (A⁻) forms have significantly different molar absorptivities (e.g., ~405 nm). By measuring the absorbance across a range of pH values, the Henderson-Hasselbalch equation can be used to calculate the pKa.

Materials:

-

This compound sample

-

Calibrated pH meter

-

UV-Vis spectrophotometer

-

Buffer solutions (pH range 6.0 - 9.0)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Volumetric flasks and pipettes

Procedure:

-

Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 10% ethanol in water to ensure solubility).

-

Prepare Sample Series: Create a series of solutions in volumetric flasks, each containing an identical aliquot of the stock solution. Add different buffer solutions or adjust the pH of each solution using HCl and NaOH to span a range from approximately pH 6 to pH 9.

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λmax of the phenolate ion (~405 nm). Use a solution at the lowest pH as the blank.

-

Measure Absorbance: Measure the absorbance of each prepared solution at the selected wavelength.

-

Measure pH: Accurately measure the final pH of each solution whose absorbance was recorded.

-

Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values. Alternatively, use the equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the maximum absorbance (basic form), and A_min is the minimum absorbance (acidic form).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-メチル-4-ニトロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. westliberty.edu [westliberty.edu]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound(99-53-6) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitrophenol from o-Cresol

This guide provides a comprehensive technical overview for the synthesis of 2-Methyl-4-nitrophenol, a key intermediate in various chemical manufacturing processes, from the starting material ortho-cresol (o-cresol). The document is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, address critical safety considerations, and discuss methods for product characterization and purification, grounding all claims in authoritative sources.

Introduction and Strategic Overview

This compound, also known as 4-nitro-o-cresol, is a valuable organic intermediate.[1][2][3] Its molecular structure, featuring hydroxyl, methyl, and nitro functional groups, makes it a versatile precursor for the synthesis of dyes, pharmaceuticals, and pesticides.[4][5] The synthesis from o-cresol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The primary challenge in this synthesis is not the introduction of the nitro group itself, but the control of regioselectivity. The nitration of o-cresol yields a mixture of isomers, primarily the desired this compound and the byproduct 2-methyl-6-nitrophenol.[6] Therefore, the experimental design must not only facilitate the reaction but also provide an effective strategy for the separation and purification of the target compound.

The Chemistry: Mechanism of Electrophilic Nitration

The conversion of o-cresol to this compound is achieved through electrophilic aromatic substitution. The reaction is typically performed using a nitrating mixture, most commonly a combination of concentrated nitric acid and concentrated sulfuric acid.

Pillar of Expertise: The Role of the Nitrating Mixture The function of concentrated sulfuric acid is not merely as a solvent, but as a catalyst to generate a much more potent electrophile than nitric acid alone. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This nitronium ion is the key electrophile that attacks the electron-rich aromatic ring of o-cresol.

The o-cresol molecule possesses two activating groups on the benzene ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are ortho, para-directing activators, meaning they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack.

-

Hydroxyl Group (-OH): A very strong activating group. It directs incoming electrophiles to its ortho (position 6) and para (position 4) positions.

-

Methyl Group (-CH₃): A moderately activating group. It directs to its ortho (position 6) and para (position 4) positions.

The directing effects of both groups are synergistic. The position para to the strongly activating hydroxyl group (position 4) and meta to the methyl group is highly activated. The position ortho to the hydroxyl group (position 6), which is also ortho to the methyl group, is also activated. Consequently, the nitration of o-cresol primarily yields two isomeric products: This compound (para to -OH) and 2-methyl-6-nitrophenol (ortho to -OH).[6][7] The ratio of these isomers can be influenced by reaction conditions such as temperature and the concentration of the sulfuric acid.[6]

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Reagents and Equipment

| Reagent / Equipment | Specification | Molar Mass ( g/mol ) | Amount | Moles |

| o-Cresol | 99% | 108.14 | 10.8 g | 0.10 |

| Sulfuric Acid | 98% (conc.) | 98.08 | 30 mL | ~0.55 |

| Nitric Acid | 70% (conc.) | 63.01 | 8.0 mL | ~0.12 |

| Crushed Ice | N/A | 18.02 | 200 g | N/A |

| Chemical Fume Hood | Certified | N/A | 1 | N/A |

| Three-neck round-bottom flask | 250 mL | N/A | 1 | N/A |

| Dropping funnel | 50 mL | N/A | 1 | N/A |

| Magnetic stirrer & stir bar | N/A | N/A | 1 | N/A |

| Thermometer | -10 to 110 °C | N/A | 1 | N/A |

| Ice-salt bath | N/A | N/A | 1 | N/A |

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Nitrating Mixture

-

Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar in an ice-salt bath.

-

Carefully add 30 mL of concentrated sulfuric acid to the flask.

-

Begin stirring and allow the acid to cool to below 5 °C.

-

In a separate beaker, measure 8.0 mL of concentrated nitric acid.

-

Pillar of Trustworthiness: Slowly and dropwise, add the nitric acid to the cold, stirring sulfuric acid using a dropping funnel. The temperature must be rigorously maintained below 10 °C throughout the addition to prevent the formation of unwanted byproducts and ensure safety. This exothermic process generates the required nitronium ion.[8]

Step 2: Nitration of o-Cresol

-

Once the nitrating mixture is prepared and stable at 0-5 °C, begin the slow, dropwise addition of 10.8 g of o-cresol. The o-cresol can be gently warmed to melt it for easier addition if it is solid.

-

Maintain the reaction temperature between 0-5 °C. A rapid increase in temperature or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be reduced.[8]

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure the reaction goes to completion.

Step 3: Reaction Quenching and Product Isolation

-

Prepare a 1 L beaker containing 200 g of crushed ice.

-

Very slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. This quenching step is highly exothermic and must be done carefully to control the release of heat.

-

The crude product mixture, containing both this compound and 2-methyl-6-nitrophenol, will precipitate as a yellow-orange solid or oil.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the solid filter cake thoroughly with cold water to remove any residual acid.

Step 4: Purification by Steam Distillation

-

Transfer the crude product to a steam distillation apparatus.

-

Pillar of Expertise: The separation of the 4-nitro and 6-nitro isomers is based on their different volatilities. 2-Methyl-6-nitrophenol (the ortho-isomer) can form an intramolecular hydrogen bond between the hydroxyl and nitro groups. This reduces its intermolecular interactions and boiling point, making it volatile with steam.

-

This compound (the para-isomer) forms intermolecular hydrogen bonds, leading to molecular association, a higher boiling point, and non-volatility in steam.

-

Perform steam distillation. The 2-methyl-6-nitrophenol will co-distill with the water and can be collected in the receiving flask.

-

The desired this compound will remain as a non-volatile residue in the distillation flask.

-

Cool the distillation flask and collect the solid this compound by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Safety and Hazard Management

Authoritative Grounding: Nitration reactions are energetically favorable and highly exothermic, posing significant risks if not properly controlled.[9] A thorough understanding of the hazards associated with the reagents and the reaction itself is paramount for safe operation.

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[10][11][12] All manipulations must be done within a fume hood.

-

Reactivity and Exothermic Nature: The reaction generates a significant amount of heat. Inadequate cooling can lead to a rapid temperature increase, resulting in vigorous decomposition, the release of toxic nitrogen dioxide gas (brown fumes), and a potential "runaway" reaction.[9] Nitric acid is a strong oxidizing agent and can react violently with organic materials.[12][13]

-

Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat must be worn.[10][11]

-

Spill Management: An appropriate spill kit with a neutralizing agent (such as sodium carbonate) must be readily available.[13]

-

Waste Disposal: Acidic waste and nitrated organic waste must be segregated and disposed of according to institutional and local environmental regulations. Do not mix nitric acid waste with other waste streams.[13]

Product Characterization

Confirmation of the final product's identity and purity is essential.

| Property | Expected Value | Source |

| Appearance | Pale yellow crystalline solid | [4] |

| Molecular Formula | C₇H₇NO₃ | [1][3] |

| Molecular Weight | 153.14 g/mol | [2] |

| Melting Point | 93-98 °C | [1][3][14] |

| pKa | ~7.43 | [4] |

-

Melting Point: A sharp melting point within the literature range is a good indicator of purity.

-

Spectroscopy: FT-IR and FT-Raman spectroscopy can be used to confirm the presence of the key functional groups (O-H, C-H aromatic, C=C aromatic, N=O nitro stretch).[14][15] The molecule is known to be nearly planar based on crystal structure analysis.[1][14][15]

References

- Nitration reaction safety. (2024). YouTube.

- Guggenheim, T. L., et al. (Eds.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.

- Preparation of this compound. (n.d.). PrepChem.com.

- Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.

- Mono nitration of o-cresol. (2024). Filo.

- Bi, S., et al. (2009). This compound. ResearchGate.

- Sasaki, M., et al. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan, 50(1), 276-279.

- Coombes, R. G., Golding, J. G., & Hadjigeorgiou, P. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, 1451-1459.

- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.

- This compound, 97%. (n.d.). MilliporeSigma.

- ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. (n.d.). Journal of the Chemical Society, Chemical Communications.

- This compound | 99-53-6. (2025). ChemicalBook.

- This compound. (n.d.). PubChem.

- This compound 99-53-6 wiki. (n.d.). Guidechem.

- Exploring 4-Nitro-m-Cresol: Properties, Applications, and Manufacturing. (n.d.). Molbase.

- troubleshooting byproduct formation in nitration of m-cresol. (2025). BenchChem.

- Alcohols, Phenols and Ethers. (n.d.). NCERT.

- This compound (4-NITRO-O-CRESOL). (2024). ChemBK.

Sources

- 1. This compound | 99-53-6 [chemicalbook.com]

- 2. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. innospk.com [innospk.com]

- 6. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. mono nitration of 1) o-cresol 2) p-chloro andine b) Give Huckel's rule of.. [askfilo.com]

- 8. benchchem.com [benchchem.com]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. youtube.com [youtube.com]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. ehs.com [ehs.com]

- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-4-nitrophenol (CAS 99-53-6)

This document provides a comprehensive technical overview of 2-Methyl-4-nitrophenol (CAS 99-53-6), also known as 4-Nitro-o-cresol. As a pivotal chemical intermediate, its unique molecular architecture—combining phenolic, methyl, and nitro functionalities—governs its reactivity and utility across diverse scientific and industrial domains. This guide moves beyond a simple recitation of facts to explore the causal relationships between its structure and properties, offering field-proven insights for researchers, chemists, and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound is an organic aromatic compound that presents as a pale yellow to light orange crystalline solid at room temperature, often with a faint, characteristic odor.[1][2] Its structure, featuring a benzene ring substituted with hydroxyl, methyl, and nitro groups, dictates its physical and chemical behavior. The electron-withdrawing nature of the nitro group para to the hydroxyl group significantly influences the molecule's acidity and reactivity.

The molecule is nearly planar, a structural characteristic that has been confirmed by crystal structure analysis.[3][4][5] This planarity facilitates intermolecular interactions, such as O-H···O and C-H···O hydrogen bonds, which link the molecules into a three-dimensional network in the solid state.[4][6]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 99-53-6 | [7] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [8] |

| Appearance | Pale yellow to light orange crystalline solid/powder | [1][9] |

| Melting Point | 93-98 °C | [2][7][9] |

| Boiling Point | ~285-311 °C | [1][2] |

| Density | ~1.32 g/cm³ | [2] |

| pKa | 7.43 (Predicted) | [1][7] |

| Solubility | Sparingly soluble in water (~0.1 g/100 mL at 20°C); readily soluble in organic solvents like ethanol, ether, and acetone. | [1] |

Insight: The predicted pKa of 7.43 indicates that this compound is a weak acid.[1][7] The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa ~10) by stabilizing the resulting phenoxide anion through resonance. This acidity is a critical parameter in designing reactions involving deprotonation of the hydroxyl group.

Synthesis Methodologies: A Mechanistic Approach

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution, with the choice of starting material and reaction conditions being critical for achieving regioselectivity and high yield.

Method 1: Direct Nitration of o-Cresol

The most common historical and industrial approach involves the direct nitration of 2-methylphenol (o-cresol).[1] This reaction is a classic example of electrophilic aromatic substitution where the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing activators, guide the incoming nitronium ion (NO₂⁺).

Causality: The hydroxyl group is a stronger activating group than the methyl group. Therefore, the major product is the one where the nitro group is directed to the para position relative to the powerful hydroxyl director, resulting in this compound. Careful control of reaction temperature is essential to prevent over-nitration and the formation of byproducts like 2-methyl-6-nitrophenol or dinitro derivatives.

Method 2: Oxidation of 2-Methyl-4-nitrosophenol

An alternative route involves the oxidation of 2-methyl-4-nitrosophenol. This method can offer a different impurity profile and may be preferred in certain applications.

This protocol describes a lab-scale synthesis via the oxidation of the corresponding nitroso compound, valued for its relatively mild conditions.[1][10] The self-validating nature of this protocol lies in the visual confirmation of reaction progress (color change) and the straightforward isolation of a crystalline product.

-

Dissolution: Dissolve 15 g of 2-methyl-4-nitrosophenol in a solution containing 150 g of sodium hydroxide (NaOH) and 150 g of potassium ferricyanide (K₃[Fe(CN)₆]) in 3 liters of water.

-

Rationale: A basic medium is required to deprotonate the phenolic starting material, forming the phenoxide which is more susceptible to oxidation. Potassium ferricyanide serves as the oxidizing agent. A large excess is used to drive the reaction to completion.[10]

-

-

Reaction: Allow the solution to stand at room temperature for approximately 48 hours.

-

Rationale: The reaction proceeds slowly at ambient temperature, minimizing potential side reactions that could occur at elevated temperatures.

-

-

Acidification & Extraction: After the reaction period, acidify the solution with sulfuric acid (H₂SO₄). Extract the product multiple times with diethyl ether.

-

Rationale: Acidification protonates the newly formed 2-methyl-4-nitrophenoxide, converting it to the neutral phenol which is more soluble in ether than in the aqueous layer. Repeated extractions ensure maximum recovery.

-

-

Purification: Treat the combined ethereal layers with a 5% sodium hydroxide solution to convert the product back to its sodium salt, separating it from non-acidic impurities. The aqueous layer is then re-acidified with sulfuric acid, causing the purified this compound to precipitate.

-

Rationale: This acid-base extraction is a classic purification technique for phenols, effectively separating them from other organic compounds.

-

-

Isolation: Collect the resulting faintly yellow needles by filtration, wash with cold water, and dry. The expected melting point of the purified product is 93-95 °C.[10]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 99-53-6 [chemicalbook.com]

- 4. 2-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. prepchem.com [prepchem.com]

Spectroscopic data of 2-Methyl-4-nitrophenol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-nitrophenol

Introduction

In the landscape of pharmaceutical development and materials science, the precise and unambiguous characterization of molecular structures is paramount. This compound (C₇H₇NO₃), a nitrophenol derivative, serves as a vital intermediate in various synthetic pathways.[1] Its chemical behavior and reactivity are intrinsically linked to the electronic and steric interplay of its hydroxyl, methyl, and nitro functional groups. A comprehensive understanding of its spectroscopic signature is therefore not merely an academic exercise, but a critical prerequisite for quality control, reaction monitoring, and the development of novel applications.

This guide provides an in-depth analysis of this compound through the principal techniques of modern analytical chemistry: Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the structural basis for the observed spectral features. Each section is designed as a self-validating system, presenting not only the data but also the rigorous protocols required to obtain it, ensuring scientific integrity and reproducibility.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.[2] For this compound, IR spectroscopy is instrumental in confirming the presence of the key -OH, -NO₂, C-H (aromatic and aliphatic), and C=C (aromatic) functionalities.

Experimental Protocol: Thin Solid Film Method

For a solid sample like this compound, obtaining a high-quality spectrum requires minimizing light scattering. The thin solid film method is a rapid and effective technique that avoids the complexities of KBr pellets or Nujol mulls, which can introduce their own spectral artifacts.[3][4]

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 50 mg of this compound into a clean glass vial.[3]

-

Solubilization: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid. The choice of a volatile solvent is critical to ensure its complete evaporation, preventing solvent peaks from obscuring the sample spectrum.[3]

-

Film Deposition: Using a pipette, transfer one or two drops of the resulting solution onto the surface of a single, clean NaCl or KBr salt plate. These materials are chosen for their transparency in the mid-infrared region.[5]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid analyte on the plate. A film that is "just right" will often appear slightly hazy but not opaque.[3]

-

Instrument Setup: Place the salt plate into the sample holder of the FT-IR spectrometer. Ensure the instrument optics are protected from moisture, as the salt plates are water-soluble.[5]

-

Data Acquisition: Collect a background spectrum of the empty beam path. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Data Summary & Interpretation

The FT-IR spectrum of this compound reveals several characteristic absorption bands. The interpretation of these bands provides a vibrational fingerprint of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3400-3200 | Broad, Strong | O-H (Phenolic) | Stretching (H-bonded) |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~2980-2920 | Weak-Medium | C-H (Methyl) | Asymmetric/Symmetric Stretching |

| ~1600-1580 | Strong | C=C (Aromatic) | Ring Stretching |

| ~1520-1500 | Very Strong | N-O (Nitro group) | Asymmetric Stretching |

| ~1350-1330 | Strong | N-O (Nitro group) | Symmetric Stretching |

| ~1250 | Strong | C-O (Phenolic) | Stretching |

In-Depth Analysis:

-

O-H Region: The broad and intense absorption centered around 3300 cm⁻¹ is a definitive indicator of the phenolic hydroxyl (-OH) group. Its broadness is a direct consequence of intermolecular hydrogen bonding in the solid state, which creates a continuum of vibrational energy states.

-

Nitro Group Signatures: The presence of two very strong bands is characteristic of the nitro (-NO₂) group. The higher frequency band (~1510 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~1340 cm⁻¹) is due to the symmetric stretch. These are among the most reliable diagnostic peaks in the spectrum.

-

Aromatic and Aliphatic C-H: Aromatic C-H stretching vibrations appear as medium-intensity bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of signals from C-O stretching, C-H bending, and aromatic ring vibrations. The strong band around 1250 cm⁻¹ is typical for the C-O stretch of a phenol. While complex, the pattern in this region is unique to the molecule and serves as a "fingerprint" for identification.[2]

Visualization: IR Spectroscopy Workflow

Caption: Workflow for obtaining an IR spectrum via the thin solid film method.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals.[6] For conjugated systems like this compound, the π → π* and n → π* transitions are particularly relevant. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are highly sensitive to the molecular structure and solvent environment.

Experimental Protocol: Quantitative Solution Analysis

This protocol is designed to determine the λ_max and molar absorptivity (ε) of the analyte, adhering to the Beer-Lambert Law (A = εbc).[7][8]

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent that dissolves the analyte and is transparent in the wavelength range of interest. Ethanol or methanol are common choices for polar aromatic compounds.

-

Stock Solution Preparation: Accurately weigh a small amount (e.g., 10 mg) of this compound and transfer it to a 100 mL volumetric flask. Dissolve the solid in the chosen solvent and dilute to the mark to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in separate volumetric flasks to create samples of varying, known concentrations. This is crucial for constructing a calibration curve and verifying the linear range of the Beer-Lambert Law.

-

Spectrometer Blanking: Fill a quartz cuvette (which is transparent in the UV range) with the pure solvent. Place it in the spectrometer and record a baseline or "blank" spectrum. This step digitally subtracts the absorbance of the solvent and the cuvette itself.[9]

-

Sample Measurement: Starting with the most dilute sample, rinse and fill the cuvette, wipe the optical surfaces, and place it in the spectrometer.[7] Record the absorbance spectrum over the desired range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).[10] Plot a graph of absorbance at λ_max versus concentration for the series of dilutions. The slope of the resulting line, according to the Beer-Lambert law, will be the molar absorptivity (ε), assuming a standard 1 cm path length.

UV-Vis Data Summary & Interpretation

The UV-Vis spectrum of this compound in a polar solvent like ethanol is dominated by strong absorption bands arising from its aromatic system, which is influenced by the electron-donating hydroxyl group and the powerful electron-withdrawing nitro group.

| λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type | Chromophore |

| ~230 | High | π → π | Benzene Ring |

| ~315-320 | Moderate | π → π | Conjugated System (n-NO₂) |

| ~400 (in basic solution) | Moderate | n → π* | Phenolate-Nitro System |

In-Depth Analysis:

-

The spectrum is characterized by two main absorption bands in neutral solution. The higher energy band (~230 nm) is a π → π* transition associated with the phenyl ring itself.

-

The lower energy, longer wavelength band (~315-320 nm) is also a π → π* transition but is significantly red-shifted (a bathochromic shift). This is due to the extended conjugation between the lone pairs on the phenolic oxygen, the aromatic ring, and the nitro group. This extended system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Effect of pH: In a basic solution, the phenolic proton is removed to form the phenolate anion. This introduces additional lone-pair electrons and enhances the electron-donating ability of the oxygen, leading to a further red shift of the long-wavelength absorption to around 400 nm. This phenomenon, known as a halochromic effect, is a classic indicator of a nitrophenol structure and is often exploited for colorimetric pH indication or quantification.

Visualization: UV-Vis Experimental Logic

Caption: NMR assignments for this compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [11]It is the definitive method for determining the molecular weight of a compound. The most common technique, Electron Impact (EI) ionization, also causes the molecule to fragment in a reproducible manner, providing additional structural clues. [12]

Experimental Protocol: Electron Impact (EI) GC-MS

Combining Gas Chromatography (GC) with Mass Spectrometry (MS) allows for the analysis of pure compounds as they elute from the GC column, making it a powerful tool for mixture analysis and compound identification. [13] Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like ethyl acetate or methylene chloride.

-

GC Inlet: Inject a small volume (e.g., 1 µL) of the solution into the heated GC inlet port, where the sample is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. While not strictly necessary for a pure sample, this step ensures purity before entry into the mass spectrometer.

-

Ionization: As the compound elutes from the column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with a high-energy electron beam (~70 eV), which knocks off an electron to form a radical cation, known as the molecular ion (M⁺•). [12]5. Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). [12][14]6. Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum—a plot of relative ion abundance versus m/z.

Mass Spectrum Data Summary & Interpretation

The mass spectrum provides the molecular weight and a fragmentation pattern that can be used to piece together the molecular structure.

| m/z (Mass-to-Charge Ratio) | Relative Abundance | Assignment |

| 153 | High | [M]⁺• (Molecular Ion) |

| 136 | Moderate | [M - OH]⁺ |

| 123 | Moderate | [M - NO]⁺ |

| 107 | High | [M - NO₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

In-Depth Analysis:

-

Molecular Ion (M⁺•): The peak at m/z 153 corresponds to the molecular weight of this compound (C₇H₇NO₃), confirming its molecular formula. [15]This is the most important peak for confirming the identity of the compound.

-

Fragmentation Pattern: The high-energy ionization process causes the molecular ion to break apart into smaller, characteristic fragments.

-

Loss of -OH (m/z 136): A peak corresponding to the loss of a hydroxyl radical (17 amu).

-

Loss of -NO₂ (m/z 107): A very common and significant fragmentation for nitroaromatic compounds is the loss of the nitro group (46 amu), leading to a prominent peak at m/z 107.

-

Loss of -NO (m/z 123): Loss of nitric oxide (30 amu) is also a characteristic fragmentation pathway.

-

Aromatic Fragments: The peak at m/z 77 is characteristic of a phenyl cation ([C₆H₅]⁺), indicating the fragmentation of the aromatic ring itself.

-

Visualization: Mass Spectrometry Process

Caption: Core stages of an Electron Impact Mass Spectrometry experiment.

Conclusion

The spectroscopic characterization of this compound provides a textbook example of how modern analytical techniques work in concert to build a complete and unambiguous molecular portrait. Infrared spectroscopy confirms the presence of the key hydroxyl, methyl, and nitro functional groups through their characteristic vibrations. UV-Visible spectroscopy highlights the extended electronic conjugation, which is highly sensitive to environmental factors like pH. NMR spectroscopy (both ¹H and ¹³C) provides the definitive map of the atomic framework, revealing the precise connectivity and chemical environment of every atom. Finally, mass spectrometry anchors the analysis by providing an exact molecular weight and a predictable fragmentation pattern that corroborates the structure deduced from the other techniques. Together, these data form a robust and self-validating analytical package, essential for any researcher or professional working with this important chemical intermediate.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). [Link]

-

Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

University of British Columbia. (n.d.). Ultra-violet and visible spectroscopy. [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. [Link]

-

National Center for Biotechnology Information. (2025). This compound. PubChem Compound Database. [Link]

-

Bi, S., et al. (2009). This compound. ResearchGate. [Link]

-

Queen's University Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. [Link]

-

Chemistry LibreTexts. (2022). The 1H-NMR experiment. [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]

-

Vassar College. (n.d.). Experiment 11 — Infrared Spectroscopy. [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2022). Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Model for the catalytic reduction of this compound using UV-Vis spectroscopy. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (2025). 4-Methyl-2-nitrophenol. PubChem Compound Database. [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]

-

Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook. [Link]

-

JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Visible and Ultraviolet Spectroscopy. [Link]

Sources

- 1. This compound | 99-53-6 [chemicalbook.com]

- 2. amherst.edu [amherst.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webassign.net [webassign.net]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. sim4t.com [sim4t.com]

- 9. ossila.com [ossila.com]

- 10. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. This compound(99-53-6) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-4-nitrophenol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the solid-state architecture of 2-Methyl-4-nitrophenol (also known as 4-Nitro-o-cresol), a key chemical intermediate and a subject of interest in materials science and pharmacology. We will delve into the synthesis, crystallization, and detailed crystallographic analysis of this compound, focusing on the molecular geometry and the intricate network of intermolecular forces that dictate its crystal packing.

Introduction and Significance

This compound (C₇H₇NO₃) is a nitrophenol derivative with significant applications as a starting material in the synthesis of more complex molecules, such as 2-bromo-4-nitro-6-methylphenol.[1][2] Its presence in diesel exhaust particles and potential vasodilatation activity have also drawn scientific attention.[1] Understanding its three-dimensional structure is paramount for predicting its chemical reactivity, physical properties, and potential biological interactions. The study of its crystal structure reveals a nearly planar molecule, a feature that influences its packing and electronic properties.[1][3][4] This guide offers a detailed exploration of its molecular and supramolecular characteristics, grounded in single-crystal X-ray diffraction data.

Synthesis and Single Crystal Growth

The acquisition of high-quality single crystals is the critical first step for any crystallographic study. The quality of the crystal directly impacts the resolution and reliability of the final structure.

Synthesis of this compound

Several synthetic routes to this compound have been reported.[2][5][6] A common and effective method involves the direct nitration of 2-methylphenol. An alternative approach, reported in the study that yielded the crystallographic data discussed herein, utilizes an ultrasonic-assisted reaction for enhanced efficiency.[3]

Protocol Rationale: The use of zinc chloride as a catalyst facilitates the nitration process. The application of ultrasound provides the necessary activation energy and ensures efficient mixing, often leading to higher yields and shorter reaction times compared to conventional methods.

Crystallization Protocol

The process of growing a single crystal from a synthesized powder is a meticulous process of trial and error, guided by the principles of solubility. The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice.

Methodology: The synthesized this compound product was purified and then dissolved in methanol. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of the solvent at room temperature (294 K).[3] This method allows the concentration of the solute to increase gradually, promoting the formation of a single, well-defined crystal nucleus that can grow to a suitable size without the rapid precipitation that leads to polycrystalline or amorphous solids.

Crystal Structure Analysis

The core of this guide is the detailed analysis of the crystal structure of this compound as determined by single-crystal X-ray diffraction.

Molecular Geometry

The analysis reveals that the this compound molecule is nearly planar.[3][4] The benzene ring (C1-C6) is, by definition, planar. The substituent atoms (O1, O2, O3 from the nitro and hydroxyl groups, N from the nitro group, and C7 from the methyl group) show only minor deviations from this plane, with the largest deviation being 0.112 (3) Å for one of the nitro oxygen atoms.[3] This planarity is a key feature, facilitating efficient packing in the crystal lattice. Bond lengths and angles within the molecule fall within normal, expected ranges.[3]

Caption: Molecular structure of this compound.

Crystallographic Data

The compound crystallizes in the monoclinic system with the space group P2₁/n.[7] This centrosymmetric space group indicates that the crystal lattice is built upon inversion symmetry. A summary of the key crystallographic data is presented below.

| Parameter | Value |

| Chemical Formula | C₇H₇NO₃ |

| Formula Weight | 153.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6210 (11) |

| b (Å) | 8.7420 (17) |

| c (Å) | 14.300 (3) |

| β (°) | 100.71 (3) |

| Volume (ų) | 690.4 (2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 294 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R₁) | 0.054 |

| Weighted R-factor (wR₂) | 0.181 |

| Data Source | [Bi et al., 2009][3][7] |

Supramolecular Assembly and Intermolecular Interactions

The stability of the crystal lattice is not merely a consequence of molecular shape but is dictated by a cooperative network of intermolecular forces. In the crystal of this compound, the molecules are linked into a robust three-dimensional network primarily through O—H⋯O and C—H⋯O hydrogen bonds.[3][4]

-

O—H⋯O Hydrogen Bonds: The strongest of these interactions is the classical hydrogen bond formed between the hydroxyl group (O3—H3A) of one molecule and a nitro group oxygen (O2) of an adjacent molecule. This interaction is a primary driver of the supramolecular assembly.

-

C—H⋯O Hydrogen Bonds: Weaker, non-classical C—H⋯O hydrogen bonds also play a crucial role in stabilizing the crystal structure. Specifically, a hydrogen atom from the methyl group (C7—H7C) interacts with a nitro oxygen atom (O1) on a neighboring molecule.

The geometry of these key interactions is summarized in the table below.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O3—H3A···O2ⁱ | 0.82 | 2.10 | 2.770 (4) | 138 |

| C7—H7C···O1ⁱⁱ | 0.96 | 2.57 | 3.505 (5) | 165 |

| Symmetry Codes: (i) x, y-1, z; (ii) -x-1, -y+1, -z+2 | ||||

| Data Source: [Bi et al., 2009][3][7] |

These interactions create a complex, interconnected network that holds the molecules in a fixed, ordered arrangement, defining the macroscopic properties of the crystal.

Caption: Intermolecular hydrogen bonding network in this compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies employed must be robust and reproducible. This section details the workflows for synthesis and structural analysis.

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped for ultrasonic irradiation, combine 2-methylphenol (5.9 g) and zinc chloride (7.4 g) in ethyl acetate (150 ml).[3]

-

Nitration: While subjecting the flask to ultrasound, add nitric acid (5.9 g) dropwise over a period of 3 minutes.[3] The controlled addition is crucial to manage the exothermic nature of the reaction.

-

Workup: Upon completion of the reaction, add water (200 ml) to quench the reaction and dissolve inorganic salts.[3]

-

Extraction & Purification: Separate the organic layer. Evaporate the ethyl acetate to yield the crude product.[3] The product can be further purified by recrystallization. The reported melting point is in the range of 93-98 °C.[1]

Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure is a multi-stage process that translates diffraction patterns into a precise 3D atomic map.

Caption: Workflow for single-crystal X-ray structure determination.

Workflow Justification:

-

Data Collection: An Enraf-Nonius CAD-4 diffractometer was used for data collection.[3] A ψ-scan absorption correction was applied to account for the differential absorption of X-rays by the crystal, ensuring data accuracy.[3]

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97, which are the gold-standard programs for small-molecule crystallography.[3] The structure was solved by 'direct methods,' a powerful algorithm for determining initial atomic positions from the diffraction data. Refinement was performed against F², which is statistically more robust than refining against F. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[3] This is a standard and reliable practice when hydrogen atoms cannot be located precisely from the electron density map.

Conclusion

The crystal structure of this compound is defined by its near-planar molecular geometry and a comprehensive three-dimensional network of intermolecular O—H⋯O and C—H⋯O hydrogen bonds. The monoclinic P2₁/n packing is a result of these directional interactions efficiently organizing the molecules in the solid state. This detailed structural knowledge provides a fundamental basis for understanding the material's properties and for its rational application in chemical synthesis and materials design. The protocols and data presented herein serve as a robust reference for researchers in the chemical and pharmaceutical sciences.

References

-

Bi, S., Wu, Y.-Z., Zhou, Y.-X., Tang, J.-G., & Guo, C. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1378. [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from ResearchGate. [Link]

-

PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nitro-phenol. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, November 30). Synthesis of this compound from benzene? Retrieved from [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound | 99-53-6 [chemicalbook.com]

- 3. 2-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-4-nitro-phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Methyl-4-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-methyl-4-nitrophenol in various organic solvents. As a crucial intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, understanding its solubility is paramount for process design, purification, and formulation development.[1] This document synthesizes fundamental principles of solubility with practical experimental methodologies and thermodynamic modeling, offering a valuable resource for researchers, chemists, and drug development professionals. Key physicochemical properties, detailed experimental protocols for solubility determination, and the application of thermodynamic models such as the Apelblat and van't Hoff equations are discussed.

Introduction: The Significance of this compound Solubility

This compound (also known as 4-nitro-o-cresol) is a yellow crystalline solid with the molecular formula C₇H₇NO₃.[1] Its molecular structure, featuring a phenolic hydroxyl group, a methyl group, and a nitro group on an aromatic ring, dictates its chemical reactivity and physical properties, including its solubility profile. The compound is sparingly soluble in water but exhibits good solubility in a range of common organic solvents such as ethanol, acetone, and ether.[1]

The solubility of this compound is a critical parameter in various industrial applications:

-

Reaction Medium Selection: Choosing an appropriate solvent in which reactants are soluble is fundamental for optimizing reaction kinetics and yield.

-

Crystallization and Purification: The purification of this compound often relies on crystallization, a process governed by its temperature-dependent solubility in a given solvent.

-

Formulation Development: In the pharmaceutical and agrochemical industries, precise knowledge of solubility is essential for developing stable and effective formulations.

-

Process Design and Scale-up: Accurate solubility data is indispensable for the design of equipment such as reactors and crystallizers, ensuring efficient and safe large-scale production.

This guide will delve into the quantitative aspects of this compound's solubility, providing the necessary tools for its practical application in a research and development setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| CAS Number | 99-53-6 | |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 93-98 °C | |

| Boiling Point | 255-257 °C (decomposes) | |

| Water Solubility | Sparingly soluble (~0.1 g/100 mL at 20°C) | [1] |

Experimental Determination of Solubility

The accurate determination of solubility is a cornerstone of physical chemistry and chemical engineering. Several methods can be employed, with the choice depending on factors such as the nature of the solute and solvent, the required precision, and available equipment. This section will detail two common and reliable methods: the gravimetric method and UV-Vis spectroscopic analysis.

Gravimetric Method: A Foundational Technique

The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Stir the mixture vigorously for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature must be maintained at the desired value with high precision.

-

After stirring, allow the solution to stand undisturbed for several hours to permit the undissolved solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid precipitation or further dissolution during sampling.

-

-

Mass Determination:

-

Accurately weigh an empty, dry container (e.g., a glass vial or evaporating dish).

-

Transfer the filtered saturated solution into the weighed container and record the total mass.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass minus the initial mass of the empty container.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.

-

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility by the gravimetric method.

UV-Vis Spectroscopic Method: A High-Throughput Alternative

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired organic solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration. This should yield a straight line, the equation of which will be used to determine the concentration of unknown samples.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a filtered sample of the saturated supernatant.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specific temperature.

-

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable tools for correlating and predicting solubility data. They can reduce the number of experiments required and provide insights into the dissolution process.

The van't Hoff Equation: Understanding the Effect of Temperature

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, related to solubility) and temperature. It allows for the determination of the thermodynamic properties of dissolution, such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution.

The integrated form of the van't Hoff equation is:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

-

x is the mole fraction solubility of the solute

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T, a linear relationship is often observed. The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R. This allows for the calculation of the enthalpy and entropy of solution.

-

A positive ΔH°sol indicates that the dissolution process is endothermic (absorbs heat), and thus solubility increases with increasing temperature.

-

A negative ΔH°sol indicates an exothermic process (releases heat), where solubility decreases with increasing temperature.

The Apelblat Equation: An Empirical Model for Correlation

The Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of solids in liquids with temperature. It generally provides a more accurate fit to experimental data over a wider temperature range compared to the simplified van't Hoff equation.

The Apelblat equation is given by:

ln(x) = A + (B / T) + C * ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the equation to experimental solubility data.

These parameters are specific to the solute-solvent system and can be determined using non-linear regression analysis.

Diagram 2: Logical Relationship for Thermodynamic Analysis

Caption: Logical workflow for the thermodynamic analysis of solubility data.

Safety Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that has significant implications for its industrial application. This guide has provided a detailed framework for understanding, measuring, and modeling its solubility. By employing robust experimental techniques such as the gravimetric or spectroscopic methods and utilizing thermodynamic models like the van't Hoff and Apelblat equations, researchers and engineers can obtain the critical data needed for process optimization, purification, and formulation. A systematic approach to solubility determination, grounded in both experimental rigor and theoretical understanding, is essential for the successful and safe utilization of this important chemical intermediate.

References

- To be populated with specific references for quantitative solubility d

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Natural occurrence of nitrophenols in the environment

An In-Depth Technical Guide to the Natural Occurrence of Nitrophenols in the Environment

Abstract

Nitrophenols (NPs) are a class of organic compounds recognized for their environmental significance due to their potential toxicity and persistence. While extensively synthesized for industrial applications, a nuanced understanding of their presence in the environment reveals a complex interplay between direct anthropogenic release and formation through natural processes. This technical guide provides a comprehensive overview for researchers and scientific professionals on the sources, formation pathways, environmental fate, and analytical methodologies pertaining to nitrophenols. We will deconstruct the conventional understanding of NPs as purely synthetic pollutants to explore their atmospheric and biological formation routes, offering a more complete picture of their environmental lifecycle.

Introduction: Redefining "Natural Occurrence"

Historically, nitrophenols have been categorized as manufactured chemicals with no known natural sources.[1][2] They are foundational components in the synthesis of dyes, pharmaceuticals, rubber chemicals, and pesticides.[1][3] However, this perspective is incomplete. While large-scale biogenic production akin to flavonoids or terpenes has not been identified, significant quantities of nitrophenols are introduced into the environment via natural chemical and physical processes acting upon both anthropogenic and naturally occurring precursor compounds. Furthermore, evidence confirms that some microorganisms and plants are capable of synthesizing nitroaromatic compounds.[3]

Therefore, this guide defines "natural occurrence" not as an absence of anthropogenic influence, but as the formation and presence of nitrophenols resulting from environmental processes, including atmospheric chemistry, biodegradation of parent compounds, and direct biosynthesis by living organisms. Understanding these pathways is critical for developing accurate environmental fate models and effective remediation strategies.

Sources and Formation Pathways of Environmental Nitrophenols

The presence of nitrophenols in the environment is not due to a single origin but is a mosaic of direct emissions and secondary formation.

Primary Anthropogenic and Combustion Sources

A baseline understanding of primary sources is essential, as they provide the precursor compounds for subsequent environmental transformations.

-

Industrial Synthesis and Use: The manufacturing and processing industries are primary sources of direct release into soil and water.[1]

-

Vehicle Exhaust: The thermal reaction of fuel with nitrogen oxides in internal combustion engines forms and releases nitrophenols, making traffic activity a major source in urban air.[2][4]

-

Biomass and Coal Combustion: The burning of biomass and coal releases nitrated phenolic compounds directly into the atmosphere.[5]

-

Pesticide Degradation: Many nitrophenols are not applied directly to land but are formed from the environmental breakdown of organophosphate insecticides and other pesticides, such as parathion and fenitrothion.[1][2][6]

Atmospheric Formation: The Environment as a Chemical Reactor

The atmosphere is a significant reactor for the secondary formation of nitrophenols from volatile organic compounds (VOCs). These reactions occur in both the gas phase and the aqueous phase (within cloud and rain droplets).

2.2.1 Gas-Phase Reactions In the presence of nitrogen oxides (NOx), common aromatic hydrocarbons like benzene and toluene (originating from both industrial and natural sources) are oxidized to form nitrophenols.[5] The process is typically initiated by highly reactive hydroxyl (•OH) or nitrate (•NO₃) radicals. The OH-initiated oxidation of benzene and toluene first yields phenol and cresol, respectively, which are then subsequently oxidized and nitrated to produce nitrophenols and methyl-nitrophenols.[5]

2.2.2 Aqueous-Phase Reactions Aqueous-phase chemistry, occurring within cloud droplets, fog, and wet aerosols, is a highly efficient pathway for NP formation.[5][7] The high liquid water content allows for the dissolution of precursors and reactants, facilitating reactions that may be less favorable in the gas phase. For instance, phenol can react with the nitronium ion (NO₂⁺) in water to yield 4-nitrophenol.[5] Field studies have confirmed that the nitration of 2-nitrophenol and 4-nitrophenol within the atmospheric aqueous phase is a likely formation pathway for the more phytotoxic 2,4-dinitrophenol.[8][9] This process is often driven by the photolysis of dissolved nitrite/nitrous acid (NO₂⁻/HONO), highlighting the critical role of sunlight.[8][9] A significant portion of nitrophenols detected in the gas phase may actually be produced via these liquid-phase reactions and later partition back into the air.[7]

Caption: Atmospheric formation pathways of nitrophenols in gas and aqueous phases.

Biosynthesis of Nitroaromatic Compounds

Contrary to the assertion that nitrophenols are exclusively synthetic, a body of evidence shows that various bacteria, fungi, and plants can produce nitroaromatic compounds.[3] While this is a less-studied area compared to atmospheric chemistry, it represents a true "natural" source. For example, the metabolism of 3-nitrophenol by bacteria such as Cupriavidus necator JMP134 involves enzymatic reduction and rearrangement, demonstrating a biological pathway for NP transformation and potential synthesis.[3]

Environmental Distribution, Fate, and Transport

Once formed or released, nitrophenols are distributed across all environmental compartments. Their fate is governed by their physicochemical properties and susceptibility to degradation.

-

Distribution: A non-steady-state equilibrium model predicts that the vast majority of 4-nitrophenol will partition into water (94.6%) and sediment (4.44%), with very small fractions remaining in the air (0.0006%) or soil (0.95%). Despite low atmospheric retention, their continuous formation there makes the atmosphere a critical transport medium, with wet deposition via rain and snow being a primary mechanism for transferring them to terrestrial and aquatic systems.[10]

-

Degradation: The primary degradation processes are photolysis and biodegradation. Photolysis is particularly important in near-surface waters where sunlight penetration is high. Biodegradation is the dominant fate process in soils. The persistence of nitrophenols increases significantly in deeper soil and groundwater where both light and microbial activity are limited.[1]

Table 1: Estimated Environmental Half-Lives of Nitrophenols This table summarizes the time required for the concentration of nitrophenols to decrease by half in different environmental media under typical conditions.

| Environmental Compartment | Degradation Process | Estimated Half-Life | Reference(s) |

| Atmosphere | Photolysis & Deposition | 3–18 days | |

| Surface Water (Fresh) | Photolysis & Biodegradation | 1–8 days | |

| Surface Water (Sea) | Photolysis & Biodegradation | 13–139 days | |

| Topsoil (Aerobic) | Biodegradation | ~1–3 days (4-NP) | |

| Topsoil (Anaerobic) | Biodegradation | ~14 days (4-NP) | |

| Subsoil (Aerobic) | Biodegradation | ~40 days (4-NP) |

Source: Data synthesized from the Toxicological Profile for Nitrophenols.